![molecular formula C10H8F2N2OS B2898315 4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 105512-78-5](/img/structure/B2898315.png)

4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

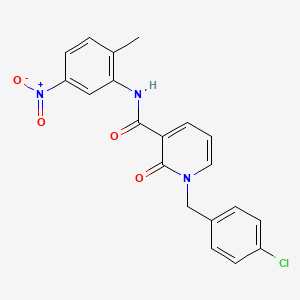

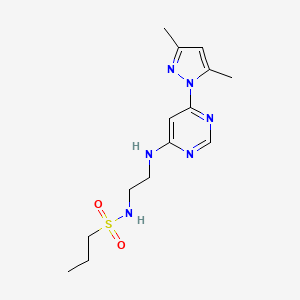

The compound “4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine” contains several functional groups. The “4-(Difluoromethoxy)phenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a difluoromethoxy (-OCHF2) group attached at the 4th carbon of the ring. The “1,3-thiazol-2-amine” part refers to a thiazole ring (a ring of 3 carbons, 1 nitrogen, and 1 sulfur) with an amine (-NH2) group attached at the 2nd carbon of the ring .

Synthesis Analysis

Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or similar method, followed by the attachment of the phenyl and difluoromethoxy groups .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl and thiazole rings are likely to be planar due to the nature of their pi bonds. The difluoromethoxy group may introduce some steric hindrance .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar difluoromethoxy and amine groups, and its melting and boiling points would depend on the strength of intermolecular forces .Aplicaciones Científicas De Investigación

Quantum Chemical and Molecular Dynamics Studies

Thiazole derivatives have been analyzed for their potential in corrosion inhibition of metals such as iron. Quantum chemical parameters and molecular dynamics simulations suggest these compounds, including structures similar to 4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine, can significantly inhibit corrosion, demonstrating the utility of thiazoles in materials science and engineering applications (Kaya et al., 2016).

Molecular Structure and Electronic Configuration

Research on thiazole derivatives extends into the exploration of their molecular and electronic structures. Studies involving single-crystal X-ray diffraction and computational methods such as Density Functional Theory (DFT) have provided insights into their geometric configurations, vibrational frequencies, and electronic properties. These findings are crucial for understanding the reactivity and stability of these compounds, with implications for their use in chemical synthesis and material science (Özdemir et al., 2009).

Electroluminescent and Photophysical Properties

Thiazole-based compounds have been identified as promising materials for optoelectronic applications due to their significant electroluminescent and amplified spontaneous emission (ASE) properties. The development of polymers incorporating thiazole units has led to materials with potential applications in organic light-emitting diodes (OLEDs) and other photonic devices, demonstrating the versatility of thiazole derivatives in advanced technology sectors (Liu et al., 2016).

Synthetic Utility and Chemical Transformations

The utility of thiazole derivatives in synthetic chemistry has been highlighted through their involvement in the chemoselective preparation of bromodifluoromethyl thiazoles. These methodologies showcase the potential of thiazole compounds as intermediates in the synthesis of complex molecules with broad relevance in drug discovery and development (Colella et al., 2018).

Applications in Security and Sensory Materials

Thiazole derivatives have found innovative applications in the development of materials with multi-stimuli responsive properties. These compounds have been utilized in the creation of security inks and sensors, leveraging their unique photophysical behaviors in response to external stimuli such as mechanical force or changes in pH (Lu & Xia, 2016).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 4-(difluoromethoxy)phenyl isocyanate and (4-(Difluoromethoxy)phenyl)boronic acid , are known to interact with various biological targets

Mode of Action

It’s worth noting that similar compounds are used in the edman degradation, a process of sequencing proteins by removing one residue at a time from the amino end of a peptide

Biochemical Pathways

The compound’s potential role in protein sequencing suggests it may influence pathways involving protein synthesis or degradation

Pharmacokinetics

The compound’s physical properties, such as its molecular weight of 24225 , can influence its pharmacokinetic profile

Result of Action

Given the compound’s potential role in protein sequencing

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature , suggesting that temperature can affect its stability Other factors, such as pH and the presence of other chemicals, may also influence the compound’s action and efficacy

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on these molecules, potentially influencing their function .

Cellular Effects

It is believed that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and may undergo degradation over time

Dosage Effects in Animal Models

The effects of 4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine vary with different dosages in animal models These effects could include threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses

Metabolic Pathways

This compound may interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels

Transport and Distribution

This compound may interact with various transporters or binding proteins, and could potentially influence its localization or accumulation

Subcellular Localization

This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Propiedades

IUPAC Name |

4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2OS/c11-9(12)15-7-3-1-6(2-4-7)8-5-16-10(13)14-8/h1-5,9H,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHGOQGHJICJFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)N)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Benzenesulfonyl)methyl]-4-(trifluoromethyl)pyridine](/img/structure/B2898233.png)

![3-(5-Fluoropentyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2898235.png)

![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2898236.png)

![1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2898237.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2898245.png)

methanone](/img/structure/B2898249.png)

![3-Bromo-4-[1-(3-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2898252.png)